N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-ethoxybenzamide
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Overview
Description
N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-ethoxybenzamide is a derivative of N-[4-(1,3-benzothiazol-2-yl)phenyl]acetamide . It has been studied for its potential anticancer activity . It is a versatile pharmacophore, possessing a wide spectrum of biological activities such as anticancer, antibacterial, antifungal, antiinflammatory, anticonvulsant, anti-viral, antioxidant, antitubercular, antidiabetic, anti-HIV, antimalarial, anthelmintic, antileishmanial, antihistaminic, neurodegenerative disorders, local brain ischemia, Huntington’s disease .
Synthesis Analysis
The synthesis of this compound involves the coupling of 2-aminobenzothiazole with carboxylic acids under the catalysis of 1-hydroxybenzotriazole (HOBt) and 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide hydrochloride (EDCl) . The structures of the synthesized compounds were confirmed on the basis of elemental analysis and collective use of IR, (1)H NMR, (13)C NMR and mass spectral data .Molecular Structure Analysis
The molecular formula of this compound is C15H12N2OS . The molecular weight is 268.3 g/mol . The InChI string is InChI=1S/C15H12N2OS/c1-10(18)16-12-8-6-11(7-9-12)15-17-13-4-2-3-5-14(13)19-15/h2-9H,1H3,(H,16,18) .Chemical Reactions Analysis
The this compound derivatives were tested for their ability to inhibit human monoacylglycerol lipase (hMAGL) enzyme . The halogen substituted aniline derivatives were found to be most active among all the synthesized compounds having IC50 value in the range of 6.5-9 nM .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 268.3 g/mol, XLogP3 of 3.4, hydrogen bond donor count of 1, hydrogen bond acceptor count of 3, rotatable bond count of 2, exact mass of 268.06703418 g/mol, monoisotopic mass of 268.06703418 g/mol, topological polar surface area of 70.2 Ų, heavy atom count of 19, and a complexity of 328 .Scientific Research Applications
Therapeutic Potential and Drug Development
N-[4-(1,3-Benzothiazol-2-yl)phenyl]-4-ethoxybenzamide, as part of the benzothiazole derivatives, has garnered interest in scientific research due to its broad spectrum of biological and pharmacological activities. These activities include antimicrobial, analgesic, anti-inflammatory, and antidiabetic properties, among others. Benzothiazole derivatives, including those structurally related to this compound, have been highlighted for their potential as chemotherapeutic agents. Their application in treating various diseases, especially cancer, is under active investigation due to the structural simplicity and ease of synthesis, which allows for the development of chemical libraries aimed at discovering new chemical entities with therapeutic potential (Kamal, Hussaini Syed, & Malik Mohammed, 2015). Additionally, the 2-arylbenzothiazole moiety is being explored for the development of antitumor agents, highlighting the increasing importance of the benzothiazole nucleus in drug discovery and development (Ahmed et al., 2012).
Chemical and Biological Properties
The versatility of benzothiazole derivatives extends beyond pharmacological applications. These compounds also exhibit a wide range of chemical and biological properties, making them significant in the synthesis of new molecules with potential medicinal applications. The heterocyclic benzothiazole scaffold is integral to many natural and synthetic bioactive molecules, offering a high degree of structural diversity useful in the search for new therapeutic agents. Research into benzothiazole-based compounds is a rapidly developing field in medicinal chemistry, with numerous derivatives showing potent anticancer activity and potential for development as drug candidates (Keri, Patil, Patil, & Budagumpi, 2015).
Pharmacological Importance
The pharmacological importance of benzothiazole and its derivatives cannot be overstated. These compounds have been found to possess a variety of pharmacological activities, such as antiviral, antimicrobial, antiallergic, antidiabetic, antitumor, anti-inflammatory, anthelmintic, and anticancer properties. This makes the benzothiazole scaffold a cornerstone in medicinal chemistry, with ongoing research aimed at understanding the structural basis for these activities and exploiting them for drug development. The significance of benzothiazole derivatives in medicinal chemistry is underscored by their presence in the structures of potent drugs, which serve as a foundation for future research and development of benzothiazole-based pharmaceuticals (Sumit, Kumar, & Mishra, 2020).
Mechanism of Action
Target of Action
Benzothiazole derivatives have been associated with a wide range of biological activities such as inhibition of ubiquitin ligase, selective cytotoxicity against tumorigenic cell lines, and prophylaxis and treatment of rotavirus infections .
Mode of Action
Benzothiazole derivatives have been found to exhibit inhibitory activity against mycobacterium tuberculosis . This suggests that N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-ethoxybenzamide may interact with its targets to inhibit their function, leading to the observed biological effects.
Biochemical Pathways
Benzothiazole derivatives have been associated with the inhibition of various enzymes and receptors, which could potentially affect multiple biochemical pathways .
Pharmacokinetics
It has been suggested that benzothiazole derivatives have favorable pharmacokinetic profiles .
Result of Action
Benzothiazole derivatives have been associated with a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
It has been suggested that benzothiazole derivatives exhibit environmental-sensitive dual-mode fluorescence .
Properties
IUPAC Name |
N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-ethoxybenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O2S/c1-2-26-18-13-9-15(10-14-18)21(25)23-17-11-7-16(8-12-17)22-24-19-5-3-4-6-20(19)27-22/h3-14H,2H2,1H3,(H,23,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXQWVIJXUPKFNW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4S3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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